3-Methyl-1-(prop-2-en-1-yl)aziridine-2-carbonitrile, also known as 2-Aziridinecarbonitrile, 3-methyl-1-(2-propenyl)-, is a nitrogen-containing heterocyclic compound. This compound features a three-membered aziridine ring and a carbonitrile functional group, which contribute to its unique chemical properties and potential applications in various fields, including organic synthesis and medicinal chemistry.
3-Methyl-1-(prop-2-en-1-yl)aziridine-2-carbonitrile belongs to the class of aziridines, which are characterized by a three-membered ring containing one nitrogen atom. It is classified as a nitrile due to the presence of the cyano group (-C≡N) attached to the aziridine ring.
The synthesis of 3-Methyl-1-(prop-2-en-1-yl)aziridine-2-carbonitrile typically involves several key steps:
The reaction conditions for synthesizing this compound often include:
The molecular formula of 3-Methyl-1-(prop-2-en-1-yl)aziridine-2-carbonitrile is , with a molecular weight of approximately 122.17 g/mol.
Property | Value |
---|---|
CAS Number | 75985-05-6 |
IUPAC Name | 3-methyl-1-prop-2-enylaziridine-2-carbonitrile |
InChI | InChI=1S/C7H10N2/c1-3-4-9-6(2)7(9)5-8/h3,6-7H,1,4H2,2H3 |
InChI Key | QSESYYMGEDCKCC-UHFFFAOYSA-N |
Canonical SMILES | CC1C(N1CC=C)C#N |
The presence of both the aziridine ring and the carbonitrile group in its structure contributes to its reactivity and potential biological activity, making it an interesting compound for further study.
3-Methyl-1-(prop-2-en-1-yl)aziridine-2-carbonitrile can undergo various chemical reactions:
Reagents commonly used in these reactions include:
The reaction conditions vary based on the desired product but often involve specific solvents and catalysts.
The mechanism of action for 3-Methyl-1-(prop-2-en-1-yl)aziridine-2-carbonitrile involves its interaction with biological targets such as enzymes and proteins. The compound can undergo ring-opening reactions that lead to reactive intermediates capable of modifying biological molecules:
The physical properties of 3-Methyl-1-(prop-2-en-1-yl)aziridine-2-carbonitrile include:
Important chemical properties include:
Relevant data include:
Property | Value |
---|---|
Melting Point | Data not specified |
Boiling Point | Data not specified |
Solubility | Soluble in organic solvents |
3-Methyl-1-(prop-2-en-1-yl)aziridine-2-carbonitrile has several scientific applications:
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7